1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone
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Overview
Description
1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone is a chemical compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorine atom in the structure enhances its reactivity and potential as a pharmacophore.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolopyrimidine Core: The initial step involves the formation of the pyrrolopyrimidine core through a cyclization reaction. This can be achieved by reacting a suitable pyrrole derivative with a pyrimidine precursor under acidic or basic conditions.
Acylation: The final step involves the acylation of the pyrrolopyrimidine core to introduce the ethanone group. This can be achieved using acylating agents like acetyl chloride (CH₃COCl) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in kinase inhibition.
Medicine: Investigated for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets:
Kinase Inhibition: The compound acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby preventing their activation and subsequent signaling pathways.
Apoptosis Induction: It induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax, and downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory properties.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar heterocyclic structure and are investigated for their anticancer activities.
Uniqueness
1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone is unique due to the presence of the chlorine atom, which enhances its reactivity and potential as a pharmacophore. Its ability to induce apoptosis and inhibit multiple kinases makes it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C8H6ClN3O |
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Molecular Weight |
195.60 g/mol |
IUPAC Name |
1-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C8H6ClN3O/c1-4(13)5-2-6-7(11-5)3-10-8(9)12-6/h2-3,11H,1H3 |
InChI Key |
WJJQLZQHPXTKIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=NC(=NC=C2N1)Cl |
Origin of Product |
United States |
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